N6-Methyladenosine N6-Methyladenosine Adenosine, N-methyl- is a purine nucleoside.
Brand Name: Vulcanchem
CAS No.: 1867-73-8
VCID: VC0534317
InChI: InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
SMILES: CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

N6-Methyladenosine

CAS No.: 1867-73-8

Cat. No.: VC0534317

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N6-Methyladenosine - 1867-73-8

Specification

CAS No. 1867-73-8
Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name 2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
Standard InChI Key VQAYFKKCNSOZKM-UHFFFAOYSA-N
Isomeric SMILES CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Appearance Solid powder

Introduction

Fundamental Biochemistry of N6-Methyladenosine

Chemical Structure and Thermodynamic Properties

m6A is characterized by a methyl group attached to the nitrogen atom at the sixth position of adenosine (Figure 1A). Nuclear magnetic resonance (NMR) studies reveal that m6A adopts a syn conformation in single-stranded RNA but shifts to anti in duplex contexts, positioning the methyl group in the major groove . This structural flexibility impacts RNA stability:

  • Duplex Destabilization: m6A reduces duplex stability by 0.5–1.7 kcal/mol compared to unmodified adenosine due to steric clashes in paired regions .

  • Single-Strand Stabilization: In unpaired regions, m6A enhances base stacking by 1.2–2.3 kcal/mol, promoting RNA secondary structure formation .

These properties enable m6A to act as a "molecular switch," modulating RNA-protein interactions and splice site accessibility.

Enzymatic Regulation: Writers, Erasers, and Readers

m6A dynamics are governed by three enzyme classes:

Enzyme ClassKey ProteinsFunction
WritersMETTL3, METTL14Catalyze methyl group transfer to adenosine
ErasersFTO, ALKBH5Remove methyl groups via oxidative pathways
ReadersYTHDF1-3, YTHDC1-2Bind m6A to regulate mRNA stability/translation

FTO demethylates m6A through a two-step oxidation process: m6A → hm6A (N6-hydroxymethyladenosine) → f6A (N6-formyladenosine) . ALKBH5 directly converts m6A to adenosine without intermediates . Dysregulation of these enzymes is implicated in metabolic and neurological diseases.

m6A in Metabolic Disorders: Type 2 Diabetes

Pathogenic Mechanisms in Glucose Homeostasis

Global hypomethylation of mRNA is observed in T2D patients, particularly in genes regulating insulin signaling (e.g., IRS1, AKT2) and lipid metabolism (e.g., PPARγ) . Key findings include:

  • Pancreatic β-Cell Dysfunction: Reduced m6A methylation in PDX1 mRNA decreases insulin synthesis by 40–60% in human islet cells .

  • Insulin Resistance: Adipose tissue from T2D patients shows 2.1-fold higher FTO expression, which demethylates GLUT4 mRNA, impairing glucose uptake .

Therapeutic Implications

Pharmacological modulation of m6A enzymes shows promise:

  • METTL3 Activators: Increase hepatic GCKR methylation, reducing gluconeogenesis by 35% in murine models .

  • FTO Inhibitors: Rosiglitazone decreases subcutaneous adipose FTO levels by 55%, improving insulin sensitivity in female T2D patients .

m6A in Neuropsychiatric Disorders

Multi-Omics Insights into Disease Associations

A genome-wide analysis of 86 m6A sites identified associations with seven neuropsychiatric conditions (Table 2) :

DisorderAssociated m6A SitesKey Pathways Affected
Schizophrenia61Synaptic plasticity, dopamine signaling
Alzheimer’s Disease7Amyloid-β clearance, tau phosphorylation
Major Depression3Serotonin transporter regulation

Mechanistic Links to Neuronal Function

m6A regulates alternative splicing of BDNF transcripts, with hypomethylation increasing pro-BDNF production (linked to neuronal apoptosis) by 70% . In Alzheimer’s models, m6A depletion at BACE1 mRNA increases β-secretase activity by 3.2-fold, accelerating amyloid plaque formation .

m6A in Autoimmune and Inflammatory Diseases

NMOSD and Immune Dysregulation

Ultra-performance liquid chromatography (UPLC) data reveal a 31.8% reduction in global m6A levels in NMOSD patients compared to controls (0.095% vs. 0.139%, p < 0.05) . MeRIP-seq identified:

  • Hypomethylated Immune Genes: NFKBIA (2.4-fold ↓ methylation) and STAT1 (1.9-fold ↓) correlate with elevated pro-inflammatory cytokines (IL-6↑ 3.1×, TNF-α↑ 2.7×) .

  • lncRNA Modifications: 95 differentially methylated lncRNAs regulate antigen presentation pathways (e.g., HLA-DRB1) .

Cancer-Related Inflammation

In colorectal cancer, METTL3-mediated methylation of PD-L1 mRNA increases immune checkpoint protein expression by 4.8-fold, promoting T-cell exhaustion .

Structural and Functional Impacts of m6A

RNA Secondary Structure Remodeling

Transcriptome-wide nuclease mapping demonstrates that m6A sites are 3.7× more likely to reside in single-stranded regions, facilitating reader protein binding . For example, YTHDF2 preferentially recognizes m6A in loop regions, accelerating mRNA decay by 60% compared to duplex-embedded sites .

Cross-Talk with Other Modifications

Co-occurrence analysis reveals:

  • 78% of m6A sites overlap with m5C (5-methylcytosine) in 3'UTRs, synergistically enhancing translation efficiency by 2.3× .

  • m6A/A-to-I RNA editing pairs in Alzheimer’s brains reduce mRNA stability by 40% through ADAR1 recruitment .

Emerging Detection Technologies and Challenges

Analytical Methodologies

TechniqueResolutionThroughputKey Application
MeRIP-seq100–200 ntGenome-widePeak calling in immunoprecipitated RNA
SCARLETSingle-nucleotideLowSite-specific methylation validation
UPLC-QQQ-MSQuantitationHighAbsolute m6A quantification

While MeRIP-seq remains the gold standard, its 200-nt resolution obscures exact methylation sites. Third-generation sequencing (Nanopore) achieves single-nucleotide precision but suffers from 15–20% error rates in methylation calling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator